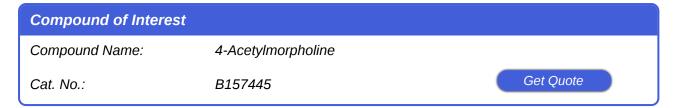


# A Technical Guide to 4-Acetylmorpholine: Physicochemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Acetylmorpholine**, a key intermediate in the synthesis of various chemical compounds. The document details its boiling and melting points, and outlines experimental protocols for its synthesis, offering valuable insights for laboratory and industrial applications.

## **Core Physicochemical Data**

The following table summarizes the key physical and chemical properties of **4- Acetylmorpholine**. These values are essential for handling, storage, and application of the compound in a research and development setting.



Property	Value	Source(s)
Melting Point	14 °C	[1][2][3]
Boiling Point	208 °C to 240-245 °C	[1][2][3]
Density	1.116 g/mL at 25 °C	[2][3]
Refractive Index	n20/D 1.483	[2][3]
Flash Point	113 °C to >230 °F (>110 °C)	[1][2]
Molecular Formula	C6H11NO2	[2][4]
Molar Mass	129.16 g/mol	[2][4]

# Experimental Protocols: Synthesis of 4-Acetylmorpholine

The synthesis of **4-Acetylmorpholine** is primarily achieved through the acylation of morpholine. Below are detailed methodologies derived from established synthesis procedures.

### Method 1: Synthesis via Reaction with Methyl Acetate

This protocol outlines the synthesis of **4-Acetylmorpholine** using morpholine and methyl acetate under pressure.

#### Materials:

- Morpholine
- Methyl Acetate
- Nitrogen gas
- Reactor vessel capable of handling pressure and temperature
- Flash evaporator
- Distillation columns (recovery and product rectification)



#### Procedure:

- Charge the reactor with measured amounts of morpholine and methyl acetate.
- Purge the reactor system with nitrogen gas to remove oxygen and then seal the system.
- Initiate stirring and begin heating the mixture to achieve total reflux.
- As the temperature increases, the internal pressure of the reactor will rise.
- Once the reaction temperature reaches 150°C, introduce a controlled feed of nitrogen to bring the system pressure to 0.8 MPa.
- Maintain these conditions (150°C and 0.8 MPa) with stable heating and reflux for a duration of 3 hours to ensure the reaction proceeds to completion.
- After the reaction period, the crude N-acetylmorpholine is subjected to a multi-step purification process.
- Flash Evaporation: The crude product is fed into a flash evaporator at a temperature of 110-150°C and a pressure of 0.15-1.8 MPa to separate the light and heavy components.
- Rectification and Recovery: The lighter components undergo rectification in a recovery tower
  to separate unreacted morpholine, which can be recycled. The heavier components are sent
  to a morpholine removal tower.
- Product Rectification: The morpholine-free fraction is then transferred to a product rectifier to yield purified N-acetylmorpholine with a purity exceeding 99.5%.

## Method 2: Synthesis using Ethyl Acetate and an Ionic Liquid Catalyst

This method describes the synthesis at atmospheric pressure utilizing an ionic liquid catalyst.

#### Materials:

Morpholine



- Ethyl Acetate
- Ionic Liquid Catalyst (e.g., a DBU-based ionic liquid)
- Nitrogen gas
- Reactor vessel with heating and stirring capabilities
- Dealcoholization/dehydration column
- · Rectification columns

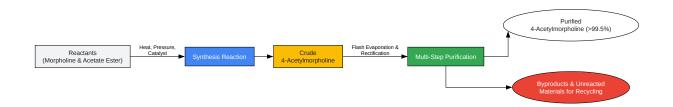
#### Procedure:

- Add morpholine and ethyl acetate to the reactor in a specified molar ratio (e.g., 1:1.2).
- Introduce the ionic liquid catalyst into the reactor.
- Purge the reactor with nitrogen to create an inert atmosphere.
- Heat the reaction mixture to a temperature between 140-160°C.
- Maintain the reaction at this temperature under normal atmospheric pressure with continuous stirring for 6-10 hours.
- Upon completion, the crude N-acetylmorpholine product is first processed through a recovery tower to remove alcohol and water byproducts.
- The treated crude product is then subjected to rectification to remove any unreacted morpholine.
- A final rectification step is performed to obtain the purified N-acetylmorpholine product.

### **Process Visualization**

The following diagram illustrates the general workflow for the synthesis and purification of **4-Acetylmorpholine** as described in the experimental protocols.





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